Chemical structure of 7-bromo-2-(dimethylamino)quinoline
Chemical structure of 7-bromo-2-(dimethylamino)quinoline
A Strategic Intermediate for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
7-Bromo-2-(dimethylamino)quinoline (CAS: 1784561-84-7) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Unlike simple quinolines, this molecule possesses two distinct, chemically orthogonal "handles" that allow for precise, sequential elaboration. The C2-dimethylamino group serves as a fixed solubility-enhancing and hydrogen-bond accepting motif, while the C7-bromide provides a versatile site for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1] This guide details the structural rationale, validated synthetic protocols, and strategic utility of this compound as a "molecular lego" block for kinase inhibitors and CNS-active agents.
Chemical Identity & Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | 7-Bromo-N,N-dimethylquinolin-2-amine |
| CAS Number | 1784561-84-7 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| SMILES | CN(C)c1ccc2cc(Br)ccc2n1 |
| Predicted LogP | 3.6 ± 0.4 |
| Predicted pKa | ~5.8 (Conjugate acid of quinoline nitrogen) |
| Topological Polar Surface Area | 16.1 Ų |
| H-Bond Acceptors | 2 (Ring N, Amine N) |
| H-Bond Donors | 0 |
Structural Analysis
The molecule consists of a bicyclic quinoline core.[2] The C2 position is substituted with a dimethylamino group.[3] Electronically, the ring nitrogen (N1) exerts a strong inductive withdrawing effect, making the C2 position electron-deficient and susceptible to nucleophilic attack (in precursors) but also allowing the dimethylamino group to donate electron density back into the ring via resonance.[1]
The C7 position holds a bromine atom.[4][5][6] Crucially, this position is on the carbocyclic (benzenoid) ring, which is less electron-deficient than the pyridyl ring.[1] This makes the C-Br bond stable to nucleophilic conditions but highly reactive toward oxidative addition by Palladium(0) species, enabling selective functionalization.[1]
Synthetic Methodologies
The synthesis of 7-bromo-2-(dimethylamino)quinoline relies on exploiting the differential reactivity of the C2 and C7 positions.[1] The most robust route is Nucleophilic Aromatic Substitution (SNAr) .
Protocol A: SNAr Displacement (Recommended)
This method utilizes commercially available 7-bromo-2-chloroquinoline (CAS 99455-15-9). The chlorine at C2 is activated by the adjacent ring nitrogen, whereas the bromine at C7 is deactivated for SNAr, ensuring complete regioselectivity.
Reaction Scheme: 7-Bromo-2-chloroquinoline + HN(Me)2 → 7-Bromo-2-(dimethylamino)quinoline + HCl[1]
Step-by-Step Procedure:
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Reagents:
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Execution:
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Workup:
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Purification:
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Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc gradient).
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Protocol B: Palladium-Catalyzed Amination (Alternative)
If starting from 2,7-dibromoquinoline , a Buchwald-Hartwig amination can be used.[1] However, this risks competitive coupling at C7. This route is generally inferior to SNAr due to cost and selectivity issues unless the 2-chloro precursor is unavailable.
Mechanism & Orthogonal Reactivity
Understanding the electronic landscape is critical for designing downstream reactions.
Reactivity Diagram
The following diagram illustrates the "Orthogonal Reactivity" concept. The C2 position is established first (via SNAr), leaving the C7 position intact for late-stage diversification (via Suzuki/Buchwald).
Figure 1: Synthetic workflow demonstrating the regioselective installation of the dimethylamino group followed by potential C7 diversification.
Mechanistic Insight: Why C2 and not C7?
The SNAr reaction requires an electron-poor ring to stabilize the negative charge in the intermediate (Meisenheimer complex).[1]
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C2 Position: The negative charge can delocalize onto the electronegative ring nitrogen (N1). This is a highly favorable resonance contributor.
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C7 Position: The negative charge would delocalize onto the carbon atoms of the benzene ring. There is no heteroatom to stabilize the charge effectively. Therefore, nucleophilic attack at C7 is energetically prohibitive under standard conditions.
Medicinal Chemistry Applications
This scaffold is widely used as an intermediate for:
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Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The C7-aryl derivatives (formed via Suzuki coupling) often extend into the hydrophobic pocket of kinase enzymes (e.g., EGFR, VEGFR).[1]
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CNS Agents: The dimethylamino group increases lipophilicity (LogP ~3.6) and pKa compared to a primary amine, potentially improving Blood-Brain Barrier (BBB) penetration.
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Antimalarials: 7-substituted quinolines are historical pharmacophores for heme polymerization inhibition (similar to Chloroquine).[1]
SAR Table: Substituent Effects
| Position | Substituent | Effect on Bioactivity/Properties |
| C2 | -N(Me)₂ | Improves solubility; H-bond acceptor; modulate pKa (~5.8).[1] |
| C7 | -Br (Handle) | Allows attachment of solubilizing tails or aryl groups to target specific protein pockets.[1] |
| N1 | (Ring N) | Key H-bond acceptor for binding to hinge regions of kinases. |
Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using dimethylamine (volatile gas/liquid).
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Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.[1]
References
-
Dyablo, O. V., et al. (2018).[7] "Methylamino- and dimethylaminoquinolines: Synthesis and Properties." Chemistry of Heterocyclic Compounds, 54(1), 1–21. (Review of general SNAr methods on quinolines).
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Baxendale, I. R., et al. (2021).[8] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry, 86, 13402–13419. (Context on 7-haloquinoline reactivity). [Link][1]
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Abdel-Wahab, B. F., et al. (2018). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde." RSC Advances, 8, 11537. (Detailed reactivity of 2-chloroquinolines). [Link]
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- 1. 4965-36-0|7-Bromoquinoline|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dakenchem.com [dakenchem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. 7-Bromo-N,N-dimethylquinolin-2-amine [benchchem.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. BJOC - Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides [beilstein-journals.org]
